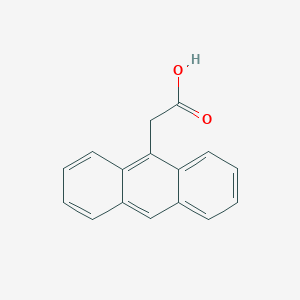

9-Anthraceneacetic acid

Descripción general

Descripción

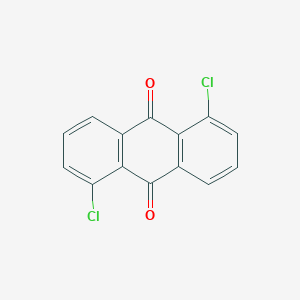

9-Anthraceneacetic acid, also known as 9-Anthroic acid, is an organic compound with the empirical formula C15H10O2 . It is a rigid organic molecule that has been commonly utilized in the construction of coordination complexes .

Synthesis Analysis

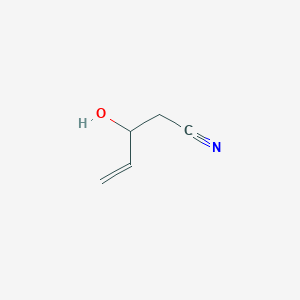

9-Anthraceneacetic acid can be used as a starting material to synthesize other compounds. For instance, it can be used to synthesize 9-Cyanoanthracene by reacting with cyanohydrins in the presence of a palladium catalyst . It can also be used to synthesize 6-Chloro-8-(9-anthracenyl)-9H-purine by a Ag/SiO2 catalyzed reaction one-pot reaction with 6-chloro-4,5-pyrimidinediamine .Molecular Structure Analysis

The molecular structure of 9-Anthraceneacetic acid consists of three linearly fused benzene rings . The molecular weight is 222.2387 .Chemical Reactions Analysis

Crystalline 9-Anthraceneacetic acid and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This suggests that 9-Anthraceneacetic acid can be used in the field of optical switching, displays, and other devices .Physical And Chemical Properties Analysis

9-Anthraceneacetic acid is a powder with a melting point of 213-217 °C (lit.) . It has a maximum wavelength (λmax) of 254 nm at 0.1% in ethanol .Aplicaciones Científicas De Investigación

Photochromic Complexes Design

9-Anthraceneacetic acid (9-AC) has been utilized in the design of new photochromic complexes. These complexes exhibit radical-induced photochromism and photomagnetism upon light irradiation, particularly with a Xe lamp . This property is significant for optical switching, displays, and other devices where a change in color or magnetic properties in response to light can be harnessed.

Optical Switching and Data Storage

The photogeneration of stable radicals in 9-AC is crucial for optical switching and data storage applications. The ability of 9-AC to undergo photodimerization after UV light irradiation can induce mechanical bending, magnetic, and photoluminescent variations. This reversible process is potentially exploitable in dynamic optical crosslinking, molecular switches, energy storage, and mechanical devices .

Self-Assembled Nanostructures

9-Anthraceneacetic acid demonstrates polymorphism in its self-assembled structures on surfaces like Ag(111). Depending on the molecular surface density, various ordered phases such as straight belt, zigzag double-belt, dimer phases, and kagome phase can be observed. These structures are crucial for the development of molecular-based nanostructures with applications in electronics and optics .

Organic Synthesis

This compound plays a versatile role in organic synthesis. Its unique properties allow it to be used as a building block for synthesizing various organic compounds. The anthracene moiety in particular can be a valuable component in constructing complex organic molecules .

Fluorescence Labeling

Due to its fluorescent properties, 9-Anthraceneacetic acid is used in fluorescence labeling. This application is particularly useful in biological research where tracking and visualization of molecules, cells, or other biological entities are required .

Photophysical Studies

9-Anthraceneacetic acid is involved in photophysical studies due to its interesting light absorption and emission properties. Researchers utilize these properties to study energy transfer processes, light-induced reactions, and the development of photophysical materials .

Propiedades

IUPAC Name |

2-anthracen-9-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c17-16(18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWMEKYIRKVEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288317 | |

| Record name | 9-Anthraceneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Anthraceneacetic acid | |

CAS RN |

6624-23-3 | |

| Record name | 9-Anthraceneacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthraceneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

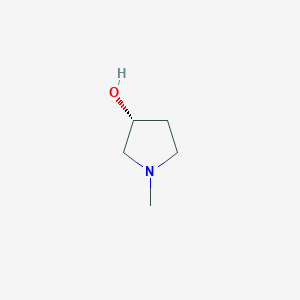

Feasible Synthetic Routes

Q & A

Q1: How does 9-Anthraceneacetic acid interact with proteins and what are the downstream effects?

A: 9-Anthraceneacetic acid (1) demonstrates binding affinity to serum albumins (HSA and BSA) and alpha-acid glycoproteins (HAAG and BAAG) []. This interaction leads to the formation of 1:1 complexes, as evidenced by Job plot analysis []. The binding significantly alters the photophysical and photochemical properties of the compound. Notably, the fluorescence of 1 is quenched in the presence of these proteins, with a more pronounced effect observed with serum albumins []. This quenching suggests a change in the excited state dynamics of the molecule within the protein environment. More importantly, protein encapsulation enhances the photostability of 1, significantly reducing its photodegradation compared to its behavior in a simple buffer solution []. This protective effect is attributed to the restricted environment within the protein binding pockets, which limits the compound's exposure to external agents like oxygen and reduces self-quenching interactions [].

Q2: How does the presence of two binding sites in serum albumins affect the photophysical properties of 9-Anthraceneacetic acid?

A: The existence of two distinct binding sites (site I and site II) within serum albumins (HSA and BSA) influences the photophysical behavior of 9-Anthraceneacetic acid (1) when bound to these proteins. This is evident from the observation of two distinct triplet lifetimes (τT) for 1@SA complexes, unlike the single τT observed for 1@AAG complexes []. The longer-lived component, dominant under non-saturating conditions, is attributed to 1 bound to site II (1@SA)(II), while the minor component corresponds to 1 bound to site I (1@SA)(I) []. This difference in lifetimes suggests that the two binding sites provide different microenvironments to the bound 1 molecule, affecting its excited state dynamics and consequently its photostability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)

![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)